8-Iodo-[1,2,4]triazolo[4,3-a]pyridine chemical structure and properties
8-Iodo-[1,2,4]triazolo[4,3-a]pyridine chemical structure and properties
This guide provides an in-depth technical analysis of 8-Iodo-[1,2,4]triazolo[4,3-a]pyridine , a critical heterocyclic building block in medicinal chemistry.
Identity & Structural Analysis
8-Iodo-[1,2,4]triazolo[4,3-a]pyridine is a fused bicyclic heterocycle characterized by a pyridine ring fused to a 1,2,4-triazole ring across the nitrogen and C2 carbon of the pyridine. The iodine atom at the 8-position renders this molecule a high-value "orthogonal" intermediate, allowing for precise functionalization at a position that is electronically distinct from the standard 3- or 6-positions.
Numbering & Nomenclature
Correct numbering is vital for this scaffold, as confusion with the [1,5-a] isomer is common.
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Pyridine Ring: Atoms 5, 6, 7, 8.
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The 8-Position: This corresponds to the 3-position of the original pyridine starting material. It is located "ortho" to the bridgehead nitrogen (N4), creating a unique steric and electronic environment (the "bay" region).
| Property | Value |
| IUPAC Name | 8-Iodo-[1,2,4]triazolo[4,3-a]pyridine |
| Molecular Formula | C₆H₄IN₃ |
| Molecular Weight | 245.02 g/mol |
| Predicted LogP | ~1.3 - 1.5 |
| H-Bond Acceptors | 2 (N1, N2) |
| H-Bond Donors | 0 |
| Key Feature | C8-Iodo handle for Pd-catalyzed cross-coupling |
Synthesis Strategy
The most reliable and regiospecific route to 8-iodo-[1,2,4]triazolo[4,3-a]pyridine is Route A: The Hydrazino-Cyclization Method . Direct iodination of the parent scaffold (Route B) is generally discouraged due to poor regioselectivity, favoring the 3-position (if unsubstituted) or the 6-position (para to N4).
Route A: Retrosynthetic Logic
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Target: 8-Iodo-[1,2,4]triazolo[4,3-a]pyridine.
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Precursor: 3-Iodo-2-hydrazinopyridine.[7]
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Starting Material: 2-Fluoro-3-iodopyridine or 2-Chloro-3-iodopyridine.
Step-by-Step Experimental Protocol
Step 1: Formation of 3-Iodo-2-hydrazinopyridine
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Reagents: 2-Fluoro-3-iodopyridine (1.0 eq), Hydrazine hydrate (5.0 eq).
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Solvent: Ethanol or Isopropanol.
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Procedure:
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Dissolve 2-fluoro-3-iodopyridine in ethanol (5 mL/mmol).
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Add hydrazine hydrate dropwise at room temperature.
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Heat to reflux (80°C) for 2–4 hours. Monitor by TLC (EtOAc/MeOH).[8]
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Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, concentrate in vacuo and recrystallize from EtOH/Hexane.
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Yield Expectation: 85–95%.
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Step 2: Oxidative Cyclization to the Triazolo-Fused System
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Reagents: 3-Iodo-2-hydrazinopyridine (1.0 eq), Triethyl orthoformate (TEOF) (excess/solvent).
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Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq) - Optional but accelerates reaction.
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Procedure:
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Suspend the hydrazine intermediate in TEOF (3–5 mL/mmol).
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Heat to reflux (146°C) for 3–6 hours. The mixture will clarify as the product forms.
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Workup: Cool to room temperature. The product may crystallize.[6][9][10][11] If not, remove excess TEOF under reduced pressure.
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Purification: Silica gel chromatography (DCM/MeOH 95:5) or recrystallization from EtOAc.
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Yield Expectation: 70–85%.
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Figure 1: Regioselective synthesis pathway ensuring the iodine atom is positioned at C8.
Reactivity Profile & Applications
The 8-iodo moiety is a "privileged handle" in drug discovery. Unlike the 3-position (which is acidic and prone to deprotonation) or the 6-position (electron-rich), the 8-position is sterically unique and highly reactive toward Palladium-catalyzed cross-couplings.
Key Transformations
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Suzuki-Miyaura Coupling:
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Purpose: Installation of aryl/heteroaryl groups.
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Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.
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Utility: Used to build "L-shaped" kinase inhibitors where the 8-aryl group accesses hydrophobic pockets (e.g., p38 MAP kinase gatekeeper regions).
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Sonogashira Coupling:
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Purpose: Introduction of alkynes.
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Conditions: Pd(PPh₃)₂Cl₂, CuI, TEA, DMF.
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Utility: Creating rigid linkers or precursors for further cyclization.
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C-H Activation (C3 Position):
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The C3 position (on the triazole ring) remains open.
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Strategy: Perform the Suzuki coupling at C8 first, then functionalize C3 via lithiation or direct arylation to create highly substituted cores.
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Medicinal Chemistry Case Studies
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p38α MAP Kinase Inhibitors: The [1,2,4]triazolo[4,3-a]pyridine scaffold mimics the ATP-binding motif. Substituents at the 8-position can induce conformational changes in the kinase activation loop.
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GABA-A Receptor Modulators: Analogs of this scaffold have shown affinity for benzodiazepine binding sites, with the 8-substituent tuning selectivity between α1 and α2/3 subunits.
Figure 2: Divergent synthesis capabilities of the 8-iodo scaffold.
Safety & Handling (MSDS Highlights)
While specific toxicological data for the 8-iodo derivative is limited, it should be handled according to protocols for halogenated nitrogen heterocycles.
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Hazards: Likely Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
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Sensitization: Hydrazine precursors are known sensitizers and potential carcinogens. Ensure all hydrazine is consumed or removed before isolation.
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Storage: Light sensitive (due to the C-I bond). Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C.
References
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Synthesis of [1,2,4]triazolo[4,3-a]pyridines via oxidative cyclization
- Source: Organic Chemistry Portal. "Synthesis of 1,2,4-triazolo[4,3-a]pyridines."
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Numbering and Structural Analysis of Triazolopyridines
- Source: PubChem Compound Summary for [1,2,4]Triazolo[4,3-a]pyridine.
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Synthesis of 2-Hydrazinopyridines (Precursor Protocol)
- Source: ChemicalBook. "2-Hydrazinopyridine synthesis."
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Medicinal Chemistry of Triazolopyridines (IDO1 Inhibitors)
- Source: Fallarini, S. et al. "The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors." ChemMedChem, 2016.
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8-Chloro Analog Data (Proxy for 8-Iodo Properties)
- Source: Fluorochem Product Sheet for 8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one.
Sources
- 1. Synthesis of pyrido[2,1-c][1,2,4]triazine,1,2,4 triazolo[4,3-a] pyridine and 2-(substituted-pyrazolyl)nicotinonitrile and their effect on Biomphalaria alexandrina snail enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS) [mdpi.com]
- 3. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. chemscene.com [chemscene.com]
- 6. 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. CN105452245B - Preparation method of [1,2,4] -triazolo [4,3-a ] pyridine - Google Patents [patents.google.com]
- 8. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
